6-Oxaspiro[3.4]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxaspiro[3.4]octane-2-carboxylic acid is a unique chemical compound with a spirocyclic structure . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of spirocyclic compounds like 6-Oxaspiro[3.4]octane-2-carboxylic acid often involves complex chemical reactions . A general approach to a new generation of spirocyclic molecules – oxa-spirocycles – was developed. The key synthetic step was iodocyclization .Molecular Structure Analysis
The molecular structure of 6-Oxaspiro[3.4]octane-2-carboxylic acid is represented by the InChI code1S/C8H12O3/c9-7(10)6-3-8(4-6)1-2-11-5-8/h6H,1-5H2,(H,9,10)
. This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
6-Oxaspiro[3.4]octane-2-carboxylic acid has a molecular weight of 156.18 . It is stored at room temperature and is in the form of an oil .Scientific Research Applications
Synthesis and Chemical Properties
- Research has highlighted the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid derivatives through chemical reactions to produce various compounds with potential applications in materials science and organic synthesis. For instance, ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate has been synthesized and could serve as a precursor for further chemical transformations, including the production of thiazoles, which are important in pharmaceuticals (R. A. Kuroyan, S. A. Pogosyan, N. P. Grigoryan, 1991).
Catalysis and Reaction Mechanisms
- Spirocyclic compounds derived from oxaspiro structures have been utilized in catalysis, demonstrating their versatility in organic reactions. For example, the synthesis and characterization of novel spirocyclic compounds, which are crucial for developing multifunctional modules for drug discovery, underline the structural diversity and potential for creating bioactive molecules (D. Li, M. Rogers-Evans, E. Carreira, 2013).
Material Science Applications
- In materials science, certain spirocyclopropane derivatives, including those related to oxaspiro[2.5]octane frameworks, have shown promise as corrosion inhibitors for metals. This application is significant in protecting infrastructure and machinery against corrosion, highlighting the practical applications of such chemical compounds in industry (M. Chafiq, A. Chaouiki, H. Lgaz, et al., 2020).
Pharmaceutical Applications
- The structural complexity and versatility of spirocyclic compounds, such as those based on the 6-Oxaspiro[3.4]octane-2-carboxylic acid scaffold, have been explored for pharmaceutical applications. These compounds can serve as synthons or building blocks in the synthesis of bioactive molecules, including antibiotics and other therapeutically relevant agents. For example, novel dipeptide synthons have been synthesized for peptide synthesis, illustrating the potential of these compounds in drug development (Giovanni Suter, S. Stoykova, A. Linden, H. Heimgartner, 2000).
Safety and Hazards
properties
IUPAC Name |
6-oxaspiro[3.4]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-3-8(4-6)1-2-11-5-8/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDKTJSXBBUAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxaspiro[3.4]octane-2-carboxylic acid | |
CAS RN |
1374659-02-5 |
Source
|
Record name | 6-oxaspiro[3.4]octane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.